molecular formula C13H14N2O2 B11999159 n,n-Dimethyl-2-(1-methyl-1h-indol-3-yl)-2-oxoacetamide CAS No. 38662-19-0

n,n-Dimethyl-2-(1-methyl-1h-indol-3-yl)-2-oxoacetamide

Cat. No.: B11999159
CAS No.: 38662-19-0
M. Wt: 230.26 g/mol
InChI Key: XGJUVNLQCLVABG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring, a dimethylamino group, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with dimethylamine and an appropriate activating agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted indole or amide derivatives, depending on the specific reagents used.

Scientific Research Applications

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the dimethylamino and oxoacetamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1H-indole-3-carboxamide: Similar structure but lacks the oxo group.

    N,N-Dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methyl group on the indole ring.

Uniqueness

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the dimethylamino group and the oxoacetamide moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

38662-19-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methylindol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C13H14N2O2/c1-14(2)13(17)12(16)10-8-15(3)11-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

XGJUVNLQCLVABG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C

Origin of Product

United States

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